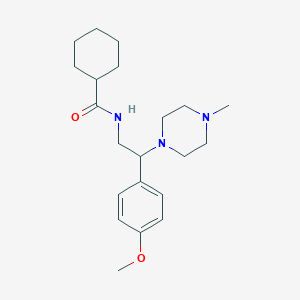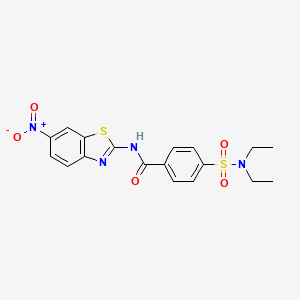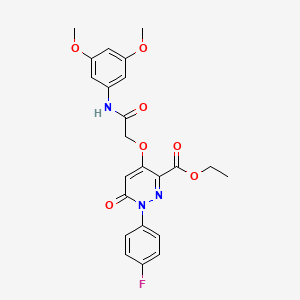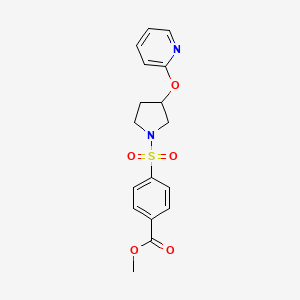![molecular formula C19H19N5O2 B2927748 3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176069-65-9](/img/structure/B2927748.png)
3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .科学的研究の応用
Neuropharmacology
Piperidine derivatives are known to interact with various neurotransmitter systems, which makes them candidates for the treatment of neurological disorders . The piperidin-4-yl group in the compound could potentially modulate neurological pathways, offering avenues for research into neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antimicrobial Activity
The quinoxaline moiety has been associated with antimicrobial properties . This compound could be studied for its efficacy against a range of pathogenic microorganisms, contributing to the development of new antibiotics or antiseptics.
Cancer Research
Dihydropyrimidinones have shown promise in anticancer studies due to their ability to interfere with cell division . Research into this compound’s potential as a chemotherapeutic agent could provide insights into novel cancer treatments.
Cardiovascular Therapeutics
Piperidine derivatives can exhibit cardiovascular effects by acting on calcium channels and other targets . This compound may be useful in the study of cardiovascular diseases, including hypertension and arrhythmias.
Anti-inflammatory Applications
The structural features of this compound suggest potential anti-inflammatory activity, which could be explored for the treatment of chronic inflammatory diseases .
Metabolic Disorders
Research into the metabolic effects of piperidine and quinoxaline derivatives could lead to new treatments for metabolic disorders such as diabetes and obesity .
Analgesic Properties
The compound’s piperidine core is structurally similar to many analgesic drugs. Investigating its pain-relieving properties could contribute to the development of new analgesics .
Psychiatric Disorders
Given the role of piperidine derivatives in modulating neurotransmitter systems, this compound could be studied for its potential benefits in treating psychiatric disorders such as depression and anxiety .
Each of these applications represents a significant field of study, and the compound could be a valuable tool in advancing scientific knowledge across these diverse areas. The multifaceted nature of its structure allows for a broad range of interactions within biological systems, making it a versatile candidate for pharmacological research. The references provided offer a deeper insight into the synthesis and pharmacological applications of piperidine derivatives, as well as the versatile pharmacology of quinoxaline derivatives, which could further guide research into the specific applications of this compound .
将来の方向性
特性
IUPAC Name |
3-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-5-8-20-13-24(18)12-14-6-9-23(10-7-14)19(26)17-11-21-15-3-1-2-4-16(15)22-17/h1-5,8,11,13-14H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKMTMUFYPHNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea](/img/structure/B2927665.png)



![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)


![2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2927681.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2927682.png)
![3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate](/img/structure/B2927683.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2927684.png)


